molecular formula C12H15FNO4P B12620463 Cyano(4-fluorophenyl)methyl diethyl phosphate CAS No. 921627-18-1

Cyano(4-fluorophenyl)methyl diethyl phosphate

Cat. No.: B12620463
CAS No.: 921627-18-1
M. Wt: 287.22 g/mol
InChI Key: ZBICSXQUCGLVLE-UHFFFAOYSA-N
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Description

Cyano(4-fluorophenyl)methyl diethyl phosphate is an organophosphorus compound with a cyano group, a fluorophenyl group, and a diethyl phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyano(4-fluorophenyl)methyl diethyl phosphate typically involves the reaction of 4-fluorobenzyl cyanide with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Cyano(4-fluorophenyl)methyl diethyl phosphate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyano(4-fluorophenyl)methyl diethyl phosphate has several scientific research applications:

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyano(4-fluorophenyl)methyl diethyl phosphate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the phosphate group can participate in phosphorylation reactions. These interactions can affect various biochemical pathways and processes, making the compound of interest in both biological and chemical research.

Comparison with Similar Compounds

Similar Compounds

  • Cyano(4-chlorophenyl)methyl diethyl phosphate
  • Cyano(4-bromophenyl)methyl diethyl phosphate
  • Cyano(4-methylphenyl)methyl diethyl phosphate

Uniqueness

Cyano(4-fluorophenyl)methyl diethyl phosphate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more suitable for certain applications compared to its analogs with different substituents.

Properties

CAS No.

921627-18-1

Molecular Formula

C12H15FNO4P

Molecular Weight

287.22 g/mol

IUPAC Name

[cyano-(4-fluorophenyl)methyl] diethyl phosphate

InChI

InChI=1S/C12H15FNO4P/c1-3-16-19(15,17-4-2)18-12(9-14)10-5-7-11(13)8-6-10/h5-8,12H,3-4H2,1-2H3

InChI Key

ZBICSXQUCGLVLE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(C#N)C1=CC=C(C=C1)F

Origin of Product

United States

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